molecular formula C20H18N4O2S B294777 6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

カタログ番号 B294777
分子量: 378.4 g/mol
InChIキー: UWSWSYVRVLUZLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BDTT, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell cycle regulation, DNA repair, and transcriptional regulation. BDTT has been shown to have potential therapeutic applications in cancer and other diseases where CK2 is overexpressed.

作用機序

6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in many cellular processes. By inhibiting CK2 activity, 6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole disrupts the signaling pathways that are involved in cell growth and proliferation.
Biochemical and physiological effects:
6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-proliferative effects in cancer cells, as well as to induce apoptosis (programmed cell death). 6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have anti-inflammatory effects and to inhibit viral replication. In animal studies, 6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have low toxicity and to be well-tolerated.

実験室実験の利点と制限

One advantage of using 6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potency and selectivity for CK2. This allows for specific inhibition of CK2 activity without affecting other kinases. However, one limitation is that 6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not a clinically approved drug and may not be readily available for use in experiments.

将来の方向性

There are many potential future directions for research on 6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and CK2 inhibition. One area of interest is the development of 6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with improved potency and selectivity. Another area of interest is the use of 6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further research is needed to elucidate the role of CK2 in various diseases and to identify potential therapeutic targets for CK2 inhibition.

合成法

6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common synthesis method involves the condensation of 2-(4-tert-butylphenyl)acetic acid with 2-amino-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

科学的研究の応用

6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied in the context of cancer research, as CK2 has been shown to be overexpressed in many types of cancer. 6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit CK2 activity in cancer cells and to have anti-proliferative effects. 6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied in the context of other diseases, such as Alzheimer's disease and viral infections, where CK2 is also implicated.

特性

分子式

C20H18N4O2S

分子量

378.4 g/mol

IUPAC名

6-(1,3-benzodioxol-5-yl)-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N4O2S/c1-20(2,3)14-7-4-12(5-8-14)17-21-22-19-24(17)23-18(27-19)13-6-9-15-16(10-13)26-11-25-15/h4-10H,11H2,1-3H3

InChIキー

UWSWSYVRVLUZLD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCO5

正規SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCO5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。